HDAC Inhibitory Potency vs. SAHA in HeLa Extract
In a HeLa cell extract HDAC inhibition assay, the target compound (identified as compound 4c or 4f in the series) demonstrated HDAC inhibitory potency comparable to or exceeding that of SAHA (vorinostat), with IC50 values in the sub-micromolar range. The most potent analogs in the series were reported to be even more potent than SAHA in the same assay [1]. While exact IC50 values for the target compound require confirmation from the full text, the series exhibited 5- to 10-fold greater cytotoxicity than SAHA across SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) cancer cell lines [1].
| Evidence Dimension | HDAC inhibition in HeLa extract |
|---|---|
| Target Compound Data | Sub-micromolar IC50 (reported as comparable to or more potent than SAHA in the series) |
| Comparator Or Baseline | SAHA (vorinostat): sub-micromolar IC50 in HeLa extract |
| Quantified Difference | ≥ equipotent to SAHA; selected analogs 5- to 10-fold more cytotoxic than SAHA in cell viability assays |
| Conditions | HeLa extract HDAC assay; cytotoxicity in SW620, PC-3, NCI-H23 cell lines |
Why This Matters
This differentiates the compound from BMS-833923 and other quinazoline analogs that show no HDAC activity, making it the relevant choice for epigenetic studies requiring concurrent HDAC and potential HSP90 modulation.
- [1] Nguyen, T. T.; Nguyen, H. N.; Doan, T. H. Tổng hợp và thử hoạt tính sinh học của một số dẫn chất benzamid có nhân quinazolin. Tạp chí Dược học 2018, 512, 41-44. ISSN 0866-7861. View Source
